

OATD-02 clinical trial design and endpoints

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Compound of Interest		
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An In-Depth Comparative Analysis of OATD-02 Clinical Trial Design and Endpoints

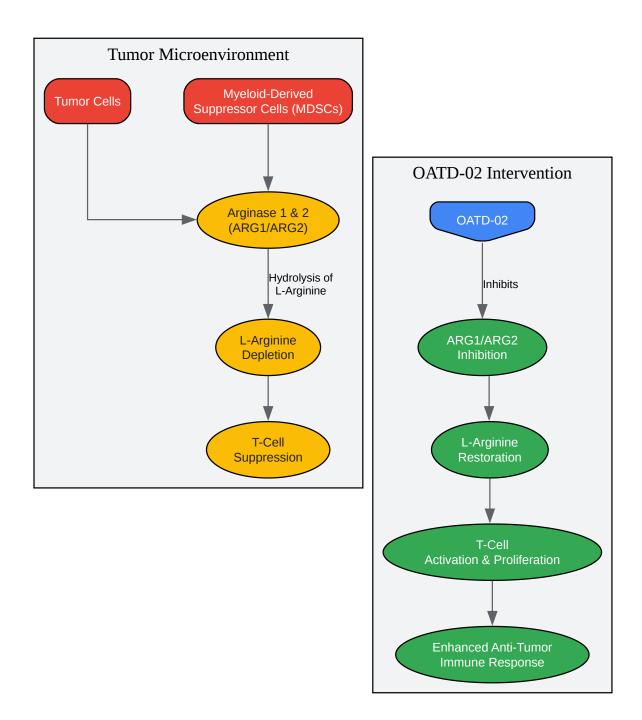
Introduction

OATD-02 is a first-in-class, orally administered small-molecule inhibitor targeting both arginase 1 (ARG1) and arginase 2 (ARG2).[1][2][3][4][5] These enzymes are implicated in cancer progression and immune evasion through the depletion of L-arginine, an amino acid crucial for T-cell function.[4][6][7] By inhibiting both ARG1 and ARG2, **OATD-02** aims to restore L-arginine levels within the tumor microenvironment, thereby enhancing the anti-tumor immune response. [1][6] This guide provides a comprehensive overview of the clinical trial design and endpoints for **OATD-02**, alongside a comparison with another arginase inhibitor, Numidargistat (INCB001158), to offer a contextual understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: The Dual Inhibition of ARG1 and ARG2

Arginase 1 and 2 are overexpressed in various cancers, contributing to an immunosuppressive tumor microenvironment.[6] ARG1, primarily cytosolic, and ARG2, located in the mitochondria, both hydrolyze L-arginine to ornithine and urea.[8] This depletion of L-arginine impairs the proliferation and activation of T-cells, hindering the body's natural anti-cancer immune response.[4][7] **OATD-02**'s dual inhibitory action on both isoforms is designed to counteract this immunosuppression and potentially exert direct anti-tumor effects by modulating tumor metabolism.[1][7]





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Figure 1: Mechanism of action of **OATD-02** in the tumor microenvironment.



OATD-02 Phase I Clinical Trial (OATD-02-C-01 / NCT05759923)

The first-in-human study of **OATD-02** is an open-label, multicenter, dose-escalation Phase I trial designed to assess its safety, tolerability, and preliminary anti-neoplastic activity.[1][5][6]

Trial Design and Endpoints



Parameter	OATD-02 (NCT05759923)	
Phase	1	
Title	First-in-human Phase I Study to Evaluate Safety, Tolerability and Antineoplastic Activity of OATD-02 in Patients with Selected Advanced And/or Metastatic Solid Tumours	
Status	Recruiting	
Study Design	Open-Label, Dose-Escalation	
Dose Escalation Model	Bayesian Optimal Interval (BOIN) Design[1][6]	
Patient Population	Patients with advanced and/or metastatic solid tumors, including colorectal, ovarian, pancreatic, or renal cell carcinoma.[1][3][5][6]	
Planned Enrollment	Up to 40 patients[1][5][6]	
Treatment	OATD-02 administered orally, once daily.[1][6]	
Dose Levels	Planned exploration from 2.5 mg to 30 mg. A 20 mg daily dose has been reached without dose-limiting toxicities (DLTs), and higher doses are planned.[6][9]	
Primary Endpoints	 Nature, frequency, and severity of Adverse Events (AEs)- Occurrence of Dose-Limiting Toxicities (DLTs)[1] 	
Secondary Endpoints	- Pharmacokinetic (PK) parameters of OATD-02 (Cmax, tmax, Cmin, AUC0-24)- Pharmacodynamic (PD) parameters (Arginine in plasma/serum)- Anti-tumor activity: Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS)[1]	
Exploratory Endpoints	- Concentrations of PD biomarkers in plasma (e.g., Ornithine, microRNA, ctDNA, cfDNA)[1]	



Comparative Analysis with Numidargistat (INCB001158)

Numidargistat (also known as CB-1158 or INCB001158) is another arginase inhibitor that has been evaluated in clinical trials, providing a valuable point of comparison for **OATD-02**.[4][10] [11]

Parameter	OATD-02	Numidargistat (INCB001158) (NCT02903914)
Target	Dual ARG1 and ARG2 inhibitor[1][2][3]	Predominantly an ARG1 inhibitor[11]
Phase I Design	Bayesian Optimal Interval (BOIN) dose escalation[1][6]	Traditional 3+3 dose escalation[12]
Patient Population	Advanced/metastatic solid tumors (colorectal, ovarian, pancreatic, renal cell carcinoma)[1][3][5][6]	Advanced/metastatic solid tumors (including NSCLC, CRC, SCCHN, RCC, Gastric, Bladder, and Melanoma)[12]
Monotherapy Dose Range	2.5 mg to >20 mg once daily (ongoing)[6][9]	50, 75, 100, or 150 mg twice daily[12][13]
Combination Therapy	Not yet in combination trials	Investigated in combination with Pembrolizumab[13][14] [15]
Reported Monotherapy AEs	No DLTs observed up to 20 mg daily dose (as of early 2025)[9]	Most common related AEs were fatigue (9.3%) and nausea (9.3%). Grade ≥3 treatment-emergent AEs occurred in 45.8% of patients. [13]
Reported Efficacy	Clinical benefit (no progression per RECIST 1.1) observed in the first patient at 2.5 mg daily dose who completed 6 cycles. [1][6]	Limited anti-tumor activity observed with monotherapy. [14]



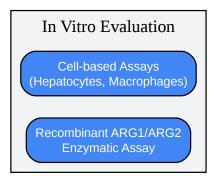
Preclinical Supporting Data and Experimental Protocols

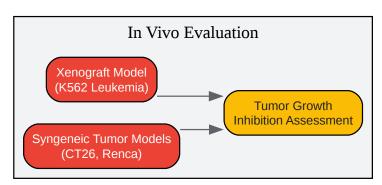
The advancement of **OATD-02** into clinical trials was supported by robust preclinical data demonstrating its potent inhibitory activity and anti-tumor efficacy.

In Vitro and In Vivo Studies

- Enzymatic Assays: The inhibitory activity of OATD-02 was determined using recombinant ARG1 and ARG2.[16]
- Cell-based Assays: Cellular activity was assessed using primary hepatocytes and macrophages.[16]
- In Vivo Models: Anti-tumor activity was evaluated in syngeneic models of colorectal and kidney carcinomas (CT26 and Renca) and an ARG2-dependent xenograft model of leukemia (K562).[16] In these models, OATD-02 demonstrated dose-dependent tumor growth inhibition.[1][6]

A key preclinical finding was that **OATD-02** showed superior anti-tumor activity compared to a reference ARG1 inhibitor, which was attributed to its dual inhibition of both extracellular and intracellular arginases.[17]





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Figure 2: Preclinical experimental workflow for **OATD-02**.



Conclusion

OATD-02 represents a promising therapeutic agent with a novel dual-inhibition mechanism targeting both ARG1 and ARG2. The ongoing Phase I clinical trial is designed to thoroughly evaluate its safety and preliminary efficacy in a range of solid tumors. The Bayesian Optimal Interval design allows for efficient dose determination. Early safety data appears favorable, with no dose-limiting toxicities observed at clinically relevant doses.

Compared to the predominantly ARG1 inhibitor Numidargistat, **OATD-02**'s dual inhibitory profile may offer a more comprehensive approach to overcoming arginase-mediated immunosuppression. The results from the **OATD-02**-C-01 trial are eagerly awaited and will be crucial in determining the future clinical development path for this first-in-class molecule. The data gathered will provide valuable insights into the therapeutic potential of dual arginase inhibition in oncology.

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